(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Chiral purity QC/QA Analytical chemistry

Boc-D-propargylglycine (CAS 63039-46-3) is a chiral D-amino acid building block for Boc-SPPS, uniquely combining a base-labile Boc protecting group with a terminal alkyne for CuAAC click chemistry. Unlike L-enantiomers, its D-configuration confers enhanced proteolytic stability in bioactive peptides. Choose this over Fmoc-analogs to avoid protocol re-optimization in established Boc-SPPS workflows. Procure high-purity (>95%) material for PET probe design, branched peptide libraries, or GMP manufacturing.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 63039-46-3
Cat. No. B558451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
CAS63039-46-3
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)C(=O)O
InChIInChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyAMKHAJIFPHJYMH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS 63039-46-3): A D‑Configured Alkyne Building Block for Stereoselective Peptide Engineering and Bioorthogonal Conjugation


(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS 63039-46-3), also known as Boc-D-propargylglycine, is a non‑proteinogenic D‑α‑amino acid derivative. It is a protected chiral building block that integrates a tert‑butoxycarbonyl (Boc) group for orthogonal amine protection during solid‑phase peptide synthesis (SPPS) with a terminal alkyne side chain that enables copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other bioorthogonal coupling reactions . As a D‑enantiomer, its inverted stereocenter relative to canonical L‑amino acids confers distinct conformational and metabolic stability properties to peptides into which it is incorporated .

Boc-D-Propargylglycine (CAS 63039-46-3): Why Generic Analogs Cannot Be Substituted in Stereochemically Sensitive Peptide Design


In‑class compounds such as Boc‑L‑propargylglycine, unprotected D‑propargylglycine, or Fmoc‑protected alkyne amino acids cannot be freely interchanged with Boc‑D‑propargylglycine (CAS 63039‑46‑3) without introducing quantitative alterations in peptide conformation, metabolic stability, and synthetic compatibility. The L‑enantiomer produces peptides with opposite stereochemistry that exhibit different protease susceptibility and receptor recognition profiles . Unprotected propargylglycine lacks the Boc group necessary for orthogonal protection in SPPS, requiring different synthetic workflows and exposing the free amine to side reactions . Fmoc‑protected analogs, while also orthogonal, are incompatible with Boc‑SPPS strategies and require different deprotection conditions (basic piperidine versus acidic TFA), preventing their use in established Boc‑based protocols. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Boc-D-Propargylglycine (CAS 63039-46-3) Relative to Closest Analogs


Physical Property Divergence: Melting Point Distinguishes D‑ from L‑Enantiomer for Identity Verification and Purity Control

Boc-D-propargylglycine (CAS 63039-46-3) exhibits a melting point of 111–113 °C (literature) , whereas the L‑enantiomer (Boc‑L‑propargylglycine, CAS 63039-48-5) melts at 85.5 °C . This substantial difference of ≥25.5 °C provides a straightforward analytical handle for confirming enantiomeric identity and detecting cross‑contamination in bulk lots or in‑house syntheses.

Chiral purity QC/QA Analytical chemistry Peptide synthesis

Chiroptical Fingerprint: Opposite Optical Rotation Sign Enables Unambiguous Enantiomer Discrimination

The D‑enantiomer displays a specific optical rotation of [α] ≈ –32.6° (c = 1.13 g/100 mL, CHCl₃) , while the L‑enantiomer rotates plane‑polarized light in the opposite direction with [α] ≈ +24° to +27° (c = 1, MeOH) . This inversion of sign (negative versus positive) provides a definitive chiroptical signature that confirms stereochemical integrity.

Stereochemistry Chiral HPLC Polarimetry Peptide conformation

Enhanced Protease Resistance: D‑Configuration Extends Peptide Half‑Life Relative to L‑Amino Acid‑Containing Analogs

Peptides incorporating D‑amino acids, such as those derived from Boc‑D‑propargylglycine, exhibit significantly enhanced resistance to proteolytic degradation compared to their all‑L counterparts. Class‑level evidence demonstrates that all‑D‑amino acid‑containing cationic peptides are completely protease‑resistant in vitro, whereas analogous L‑peptides undergo rapid degradation [1]. Substituting individual L‑amino acids with D‑amino acids progressively slows degradation, ultimately yielding non‑degradable sequences within the experimental time course [2].

Protease stability Peptide therapeutics In vivo half-life D-amino acid

Click Chemistry Compatibility: Boc Protection Does Not Interfere with CuAAC Reaction Efficiency

The Boc protecting group on propargylglycine does not inhibit copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) reactions. In a quantitative study, N‑Boc‑propargylglycine (1) underwent click reaction with benzyl azide (2) in the presence of CuBr without any inhibitory effect attributable to the urethane (Boc) moiety; inhibition was observed only with N‑unprotected glycine derivatives that chelate Cu(I) [1]. This confirms that Boc‑protected alkyne amino acids retain full click reactivity, unlike free α‑amino acids that can sequester the copper catalyst.

Click chemistry CuAAC Bioorthogonal conjugation Peptide labeling

Synthetic Versatility: Demonstrated Utility in Palladium‑Catalyzed Coupling and Tritium Labeling Workflows

Boc‑D‑propargylglycine has been explicitly employed as (i) a precursor to tritium‑induced norvaline peptides for high‑specific‑activity radiolabeling [1], (ii) a substrate for palladium‑catalyzed coupling reactions that yield branched peptide architectures [2], and (iii) a reagent in dual‑catalyst Sonogashira coupling reactions [3]. These established synthetic roles are documented in the peer‑reviewed literature, distinguishing it from alternative alkyne amino acids that lack such demonstrated applicability.

Palladium catalysis Sonogashira coupling Tritiation Branched peptides

Boc‑SPPS Compatibility: Orthogonal Protection Enables Direct Integration into Established Acid‑Labile Synthesis Protocols

Boc‑D‑propargylglycine is fully compatible with standard Boc‑SPPS workflows, wherein the Boc group is removed by trifluoroacetic acid (TFA) while the peptide remains anchored to the resin . In contrast, Fmoc‑protected alkyne amino acids (e.g., Fmoc‑D‑propargylglycine) require basic piperidine deprotection and are incompatible with Boc‑SPPS protocols . This orthogonal protection strategy allows Boc‑D‑propargylglycine to be seamlessly incorporated into established Boc‑based peptide manufacturing processes without necessitating protocol re‑optimization.

Solid-phase peptide synthesis Boc chemistry Orthogonal protection Peptide manufacturing

Procurement‑Driven Application Scenarios for Boc-D-Propargylglycine (CAS 63039-46-3)


Stereochemically Defined Peptide Therapeutics Requiring Protease Resistance

Medicinal chemistry teams developing peptide‑based drugs (e.g., antimicrobial peptides, enzyme inhibitors, or receptor agonists) should select Boc‑D‑propargylglycine over Boc‑L‑propargylglycine when enhanced in vivo stability is required. As demonstrated in Section 3, the D‑configuration confers substantial protease resistance relative to L‑amino acid‑containing analogs [1]. This building block can be incorporated via Boc‑SPPS, and its terminal alkyne enables subsequent click‑chemistry conjugation to polyethylene glycol (PEG), fluorophores, or targeting ligands for improved pharmacokinetics or imaging.

Bioorthogonal Labeling and PET Probe Development

Researchers constructing molecular imaging agents, such as PET probes for tumor visualization, should procure Boc‑D‑propargylglycine to introduce a bioorthogonal alkyne handle into peptide‑based targeting vectors. The Boc‑protected alkyne retains full click reactivity without catalyst inhibition [2], enabling post‑synthetic radiolabeling via CuAAC with azide‑bearing prosthetic groups (e.g., ¹⁸F‑ or ⁶⁸Ga‑labeled azides). This orthogonal functionalization strategy has been employed in the optimized design of PET probes for γ‑glutamyltranspeptidase activity imaging [3].

Branched and Cyclized Peptide Architectures via Palladium‑Catalyzed Coupling

Synthetic chemists aiming to construct branched peptides or macrocyclic peptide scaffolds should choose Boc‑D‑propargylglycine based on its validated performance in palladium‑catalyzed coupling reactions. As documented in Section 3, this building block has been successfully employed in Pd‑catalyzed branching reactions [4] and dual‑catalyst Sonogashira couplings [5], providing a reliable starting point for generating structurally diverse peptide libraries without the need for de novo method development.

Boc‑SPPS Manufacturing of Alkyne‑Functionalized Peptide Intermediates

Peptide contract manufacturing organizations (CMOs) and process chemistry groups operating Boc‑SPPS platforms should source Boc‑D‑propargylglycine rather than Fmoc‑protected analogs. The Boc group is fully orthogonal to Boc‑SPPS conditions (acid‑labile TFA deprotection), whereas Fmoc‑protected alkyne amino acids are incompatible with these workflows . This selection avoids protocol re‑optimization, reduces the risk of deprotection failure, and ensures seamless integration into existing GMP manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.